tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

Regioisomerism Stereochemistry Chemical Reactivity

This fluorinated carbamate intermediate features a precisely positioned 3-fluoro-2-hydroxypropyl motif essential for modulating lipophilicity and metabolic stability in drug candidates. Unlike its regioisomer (e.g., 2-fluoro-3-hydroxypropyl variant), the specific substitution pattern is critical for serine hydrolase inhibitor warhead design and analytical reference standard use. Ensure synthetic fidelity—order this well-characterized building block to avoid project derailment from isomeric impurities.

Molecular Formula C8H16FNO3
Molecular Weight 193.22 g/mol
Cat. No. B12454481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-fluoro-2-hydroxypropyl)carbamate
Molecular FormulaC8H16FNO3
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CF)O
InChIInChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)
InChIKeyAWZUCIJZJKOZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate: Structural and Procurement Profile for Research Use


tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CAS: 1781491-41-5) is a synthetic organic compound classified as a fluorinated carbamate . It is characterized by a tert-butyl carbamate protecting group (Boc) and a 3-fluoro-2-hydroxypropyl side chain. This specific arrangement of functional groups makes it a versatile building block in medicinal chemistry and chemical biology, particularly for the synthesis of more complex molecules where the fluorine atom can modulate properties like lipophilicity and metabolic stability . Its primary role is as an intermediate, not as a final active pharmaceutical ingredient.

Why Generic Substitution of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is Not Feasible in R&D


Substituting tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate with a seemingly similar analog can derail a synthetic or biological project due to profound differences in physical and biological properties. The specific substitution pattern—a fluorine on the 3-position and a hydroxyl on the 2-position of the propyl chain—is distinct from its regioisomers, such as (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate (CAS: 344413-80-5). Even a simple swap of fluorine and hydroxyl positions can drastically alter the compound's conformational behavior, reactivity, and interaction with biological targets . Furthermore, carbamates as a class are known for their tunable serine hydrolase inhibition, but this activity is exquisitely sensitive to the structure of the carbamate warhead, making the precise 3-fluoro-2-hydroxypropyl motif a critical and non-interchangeable element [1].

Quantitative Differentiation Evidence for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate


Regioisomerism Drives Distinct Conformational and Reactivity Profiles

The target compound is the 3-fluoro-2-hydroxypropyl regioisomer. Its closest analog, (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate, has the fluorine and hydroxyl groups on different carbon atoms. This positional isomerism is not trivial; it leads to different steric and electronic environments that directly impact the molecule's 3D conformation and its ability to engage in specific reactions or biological interactions .

Regioisomerism Stereochemistry Chemical Reactivity

Fluorination Modulates Lipophilicity Relative to Non-Fluorinated Analog

The presence of a fluorine atom in the target compound differentiates it from non-fluorinated analogs like tert-butyl (2-hydroxypropyl)carbamate. Fluorine is a common bioisostere for hydrogen and hydroxyl groups and is introduced to increase lipophilicity and metabolic stability, potentially improving cell membrane permeability [1].

Lipophilicity ADME Medicinal Chemistry

Verified Purity for Synthetic Reproducibility

Commercial suppliers report a minimum purity of 98% for this compound, a critical specification for any research or industrial user requiring a reliable intermediate [REFS-1, REFS-2]. Lower purity grades from other sources or for related analogs could introduce impurities that derail complex syntheses or confound biological assay results.

Quality Control Synthesis Reproducibility

Primary Application Scenarios for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate


Synthesis of Fluorinated Bioactive Molecules and Chemical Probes

This compound is primarily employed as a key intermediate in the multi-step synthesis of more complex, fluorinated molecules . The tert-butyl carbamate group (Boc) is a standard amine protecting group, allowing for selective deprotection later in a synthetic sequence. The 3-fluoro-2-hydroxypropyl chain is a specific motif that can be used to introduce a fluorinated linker or side chain into a target molecule, which is a common strategy in medicinal chemistry to fine-tune a drug candidate's properties .

Development of Covalent Serine Hydrolase Inhibitors

The carbamate functional group is a known warhead for covalent, irreversible inhibition of serine hydrolases, a large and therapeutically important enzyme class . While the parent compound itself is not a potent inhibitor, it can be elaborated into potent and selective probes or drug leads. The specific 3-fluoro-2-hydroxypropyl substituent can be used to target sub-pockets within the enzyme active site or to modulate the physicochemical properties of the final inhibitor molecule .

Synthetic Reference Standard for Regioisomer Purity Analysis

Given the existence of a close regioisomer (the 2-fluoro-3-hydroxypropyl variant) , a well-characterized sample of the 3-fluoro-2-hydroxypropyl compound is essential for analytical method development. It serves as a critical reference standard to confirm the correct regioisomer was synthesized and to quantify any isomeric impurities in a product batch, ensuring the fidelity of both chemical and biological experiments .

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